3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
Properties
CAS No. |
2758000-70-1 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c12-9(13)11-5-10(6-11,7-11)8-1-3-14-4-2-8/h8H,1-7H2,(H,12,13) |
InChI Key |
LDLMKPLBXIGQDH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C23CC(C2)(C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Route 1: Reductive Functionalization of Bicyclo[1.1.1]Pentane-1,3-Dicarboxylate
This method adapts strategies from the synthesis of 3-methyl-BCP-1-carboxylic acid (CN115010593B):
Step 1: Carbonyl Reduction
-
Starting material : Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid dimethyl ester.
-
Reducing agent : Borane-tetrahydrofuran (BH₃·THF).
-
Conditions : 0°C to room temperature, 12 hours.
-
Outcome : Hydroxymethyl intermediate (83.5% yield, 98% purity).
Step 2: Bromination
-
Reagents : Liquid bromine (Br₂), triphenylphosphine (PPh₃), imidazole.
-
Solvent : Dichloromethane.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | 25 | 50 | 80 |
| Catalyst | None | 18-Crown-6 | TBAB |
| Yield (%) | 45 | 68 | 72 |
| Purity (%) | 92 | 95 | 97 |
Route 2: Direct Coupling of Oxan-4-yl Grignard Reagent
An alternative approach involves late-stage coupling of a preformed BCP-carboxylic acid with an oxan-4-yl nucleophile:
Step 1: BCP-1-Carboxylic Acid Synthesis
Step 2: Grignard Reaction
-
Reagent : Oxan-4-ylmagnesium bromide.
-
Conditions : −78°C in THF, followed by quenching with NH₄Cl.
-
Challenge : Low reactivity of bridgehead positions may require Ni- or Pd-catalyzed cross-coupling.
Critical Analysis of Methodologies
Yield and Scalability
Purity and Characterization
-
HPLC Analysis : Final products from Route 1 show >97% purity.
-
¹H NMR : Characteristic singlet for bridgehead protons (δ 2.1–2.3 ppm) and oxan-4-yl multiplet (δ 3.4–3.8 ppm).
Industrial Considerations
Cost and Reagent Availability
-
BH₃·THF : $120–150/kg; requires cold storage.
-
Oxan-4-ol : Commercially available at $80–100/kg.
Environmental Impact
-
Waste Streams : Bromine and phosphorus byproducts require neutralization.
-
Green Chemistry Potential : Replace Br₂ with N-bromosuccinimide (NBS).
Chemical Reactions Analysis
Types of Reactions
3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly as a scaffold for designing novel pharmaceuticals. Its bicyclic structure is conducive to binding interactions with biological targets, which can be explored in the following areas:
- Antimicrobial Agents : Preliminary studies indicate that compounds with similar bicyclic frameworks exhibit antimicrobial properties. Research into derivatives of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid could lead to the development of new antibiotics.
- Anti-inflammatory Drugs : The carboxylic acid functional group may enhance the compound's ability to interact with inflammatory pathways, making it a candidate for anti-inflammatory drug design.
Materials Science
The unique structural characteristics of this compound allow for potential applications in materials science:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the mechanical and thermal properties of polymers.
- Nanotechnology : Its ability to form stable complexes with metal ions may be exploited in the development of nanomaterials for various applications, including catalysis and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its rigid and three-dimensional structure. This allows it to fit into specific binding sites on proteins or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and synthetic differences between 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid and analogous BCP derivatives:
Key Comparison Points:
Acidity: Electron-withdrawing groups (e.g., -CF₃) increase acidity by stabilizing the conjugate base, as seen in 3-(trifluoromethyl)-BCP-1-carboxylic acid (+1.5 ΔpKa vs. parent) . Electron-donating groups (e.g., -NH₂) decrease acidity, as in 3-amino-BCP-1-carboxylic acid (-1.2 ΔpKa) . The oxane substituent in the target compound likely has a minimal electronic effect, resulting in acidity comparable to the parent BCP acid .
Lipophilicity :
- The trifluoromethyl derivative exhibits high lipophilicity (LogD ≈ 2.8), making it suitable for blood-brain barrier penetration .
- The oxane and oxolane derivatives show reduced LogD values (0.7–1.5), favoring aqueous solubility and oral bioavailability .
Synthetic Accessibility :
- Trifluoromethyl and methoxycarbonyl derivatives are commercially available or synthesized via scalable routes .
- Pyrazine and oxolane analogues require specialized protocols, such as metal-free homolytic alkylation or photochemical cycloadditions, limiting their accessibility .
Applications: Trifluoromethyl and pyrazine derivatives are used in medicinal chemistry for target engagement and metabolic stability . Amino and carboxy derivatives serve as intermediates for peptide and polymer conjugates . The oxane-substituted compound’s tetrahydropyran moiety may improve binding to polar enzyme pockets or enhance solubility in formulation development.
Research Findings and Data
- Acidity Trends : Theoretical calculations (MP2/6-311++G**) confirm that substituent effects on BCP acidity align with field-effect models, where shorter bridgehead distances amplify electronic impacts . For example, 3-CF₃-BCP-COOH is 6.2 kcal/mol more acidic than bicyclo[2.2.2]octane-1-carboxylic acid due to the BCP’s compact geometry .
- Cost Analysis: Commercial BCP building blocks (e.g., 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride) cost $2087/250 mg, while simpler derivatives like 3-methoxycarbonyl-BCP-1-COOH are more affordable ($117/250 mg) .
- Biological Relevance : BCP derivatives with heterocyclic substituents (e.g., pyrazine, oxane) show promise in replacing para-substituted arenes in kinase inhibitors, reducing CYP450 interactions .
Q & A
Q. What are the recommended methodologies for synthesizing 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid?
Synthesis typically involves photochemical or radical-based approaches. For bicyclopentane derivatives, photolysis of precursor compounds (e.g., [1.1.1]propellane derivatives) under UV light can yield bicyclic frameworks. Radical addition across strained bonds, followed by functional group transformations (e.g., oxidation of bridgehead substituents), is a common strategy . Characterization of intermediates via NMR and mass spectrometry is critical to confirm structural integrity. Ensure inert conditions (argon/nitrogen atmosphere) during synthesis to avoid unwanted side reactions .
Q. How should researchers verify the purity and structural identity of this compound?
Use a combination of analytical techniques:
- 1H/13C NMR spectroscopy : Compare experimental shifts with computational predictions (e.g., density functional theory) to confirm substituent positions .
- HPLC : Quantify purity (>98% is typical for research-grade material) using reverse-phase columns and UV detection at 210–254 nm .
- Mass spectrometry (HRMS or LC-MS) : Validate molecular weight and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For aerosol exposure, use P95 respirators (NIOSH) or ABEK-P2 filters (EU) .
- Ventilation : Conduct experiments in fume hoods to mitigate inhalation risks.
- Waste disposal : Collect contaminated materials in sealed containers and avoid drainage release .
Q. What are the optimal storage conditions to ensure compound stability?
Store at 2–8°C under an inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis. Use amber glass vials to minimize photodegradation . For long-term stability, monitor via periodic HPLC analysis to detect decomposition products (e.g., carboxylic acid derivatives) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity or interactions?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). The oxan-4-yl group may influence steric hindrance or hydrogen-bonding patterns .
- Quantum mechanical calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts or reaction pathways (e.g., acid-catalyzed ring-opening) .
Q. What mechanistic insights exist for functionalizing the bicyclo[1.1.1]pentane core?
The central bond in bicyclo[1.1.1]pentane is highly strained, making it reactive toward radical or nucleophilic additions. For example:
Q. How do structural modifications (e.g., oxan-4-yl substitution) affect physicochemical properties?
- Lipophilicity : The oxan-4-yl group increases logP compared to unsubstituted bicyclopentanes, as shown in comparative studies with analogs like 4-(methoxycarbonyl)bicyclo[2.2.2]octane derivatives .
- Solubility : Carboxylic acid functionality enhances aqueous solubility at neutral pH, but the bicyclic core reduces it. Use co-solvents (e.g., DMSO-water mixtures) for in vitro assays .
Q. What strategies are recommended for assessing toxicity in absence of comprehensive data?
- In silico tools : Apply QSAR models (e.g., ProTox-II) to predict acute oral toxicity or carcinogenicity based on structural alerts (e.g., ester/carboxylic acid groups) .
- In vitro assays : Test for cytotoxicity (MTT assay) in HEK293 or HepG2 cells at concentrations ≥10 µM. Correlate results with structural analogs (e.g., bicyclo[2.2.2]octane derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
